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Introduction
Sequencing of viral genomes is crucial for diagnostics, surveillance, and the development of

therapeutics. However, many viruses possess GC-rich genomes, which can form stable

secondary structures like hairpins. These structures can impede DNA polymerase processivity,

leading to premature termination of sequencing reactions and resulting in ambiguous or

incomplete sequence data. The use of guanosine analogs, particularly 7-deaza-dGTP, has

emerged as a powerful strategy to overcome these challenges in both Sanger and Next-

Generation Sequencing (NGS) workflows.

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals on the use of 7-deaza-guanosine analogs in viral

sequencing.

Application Note 1: Improving Sanger Sequencing
of GC-Rich Viral Regions with 7-Deaza-dGTP
Principle and Applications
Standard Sanger sequencing can be challenging for viral templates with high GC content due

to the formation of secondary structures that cause polymerase stalling and band

compressions in the sequencing electropherogram.[1] 7-deaza-dGTP is an analog of dGTP

where the nitrogen at position 7 of the purine ring is replaced with a carbon. This modification

prevents the formation of Hoogsteen base pairing, which is involved in the formation of
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secondary structures, without affecting the standard Watson-Crick base pairing.[2][3] By

incorporating 7-deaza-dGTP into the sequencing reaction, the secondary structures are

destabilized, allowing for smooth passage of the DNA polymerase and leading to improved

read length and accuracy.[4][5] This is particularly beneficial for sequencing GC-rich regions of

viruses such as Herpesviruses, Papillomaviruses, and Retroviruses.

Data Presentation

Parameter
Standard
PCR/Sequencing

Recommended
Modification with 7-
Deaza-dGTP

Reference

dGTP:7-Deaza-dGTP

Ratio in PCR
1:0 1:3 [2][6]

7-Deaza-dGTP

Concentration in PCR
0 µM 50 µM [7]

7-Deaza-dGTP:dITP

Ratio in Cycle

Sequencing

N/A 4:1 [1][4]

ddNTP Concentration

in Cycle Sequencing
Variable 2.5 µM [1]

Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich Viral Templates using 7-Deaza-dGTP

This protocol is designed for the amplification of viral DNA regions with high GC content prior to

Sanger sequencing.

Materials:

Viral DNA template

Forward and reverse primers

dNTP mix (dATP, dCTP, dTTP, dGTP)
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7-deaza-dGTP solution

Taq DNA polymerase and corresponding buffer

Nuclease-free water

Procedure:

Prepare a PCR master mix. For a 25 µL reaction, combine the following:

5 µL of 5x PCR buffer

2.5 µL of 2.5 mM MgCl₂

1 µL of 10 mM dNTP mix (containing dATP, dCTP, dTTP)

0.75 µL of 10 mM dGTP

2.25 µL of 10 mM 7-deaza-dGTP (for a final 1:3 ratio of dGTP to 7-deaza-dGTP)[2][6]

1 µL of 10 µM forward primer

1 µL of 10 µM reverse primer

0.25 µL of Taq DNA polymerase (5 U/µL)

Nuclease-free water to a final volume of 24 µL

Add 1 µL of the viral DNA template (10-100 ng) to the master mix.

Perform thermal cycling with the following conditions (to be optimized for the specific

template and primers):

Initial denaturation: 95°C for 3 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds
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Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1 minute/kb

Final extension: 72°C for 5 minutes

Analyze the PCR product on an agarose gel to confirm amplification.

Purify the PCR product using a commercial kit before proceeding to cycle sequencing.

Protocol 2: Cycle Sequencing of GC-Rich Viral Amplicons

This protocol is for the sequencing of purified PCR products generated using Protocol 1.

Materials:

Purified viral PCR product (from Protocol 1)

Sequencing primer

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

7-deaza-dGTP and dITP solutions

Sequencing buffer

Nuclease-free water

Procedure:

Prepare a cycle sequencing reaction mix. For a 10 µL reaction, combine the following:

2 µL of BigDye™ Terminator Ready Reaction Mix

2 µL of 5x sequencing buffer

A mixture of 7-deaza-dGTP and dITP at a 4:1 ratio to replace the dGTP in the mix.[1][4]

1 µL of 3.2 µM sequencing primer
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1-3 µL of purified PCR product (20-80 ng)

Nuclease-free water to a final volume of 10 µL

Perform cycle sequencing with the following conditions:

Initial denaturation: 96°C for 1 minute

25-30 cycles of:

Denaturation: 96°C for 10 seconds

Annealing: 50°C for 5 seconds

Extension: 60°C for 4 minutes

Purify the sequencing product to remove unincorporated dyes and nucleotides.

Perform capillary electrophoresis on an automated DNA sequencer.

Mandatory Visualization
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Caption: Mechanism of 7-Deaza-dGTP in Viral Sequencing.
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Sanger Sequencing Workflow for GC-Rich Viral Templates
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Caption: Sanger Sequencing Workflow with 7-Deaza-dGTP.
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Application Note 2: Viral Target Enrichment for Next-
Generation Sequencing (NGS) using TEEDseq
Principle and Applications
In clinical samples, viral nucleic acids are often present in very low abundance compared to

host and commensal microbial DNA, making direct NGS inefficient and costly. Target

enrichment methods are therefore employed to increase the proportion of viral reads. A novel

strategy, termed Target Enrichment via Enzymatic Digestion in NGS (TEEDseq), leverages the

properties of 7-deaza-dGTP.[6][8]

The principle of TEEDseq is that DNA synthesized with 7-deaza-dGTP (c⁷dGTP) is resistant to

certain restriction enzymes whose recognition sites contain guanosine.[8] The workflow

involves using virus-specific primers to synthesize c⁷dGTP-containing copies of the viral

genome. The entire DNA sample is then treated with restriction enzymes that digest the host

and microbial DNA, but leave the c⁷dGTP-modified viral DNA intact. The enriched viral DNA is

then amplified and prepared for NGS. This method has been shown to achieve significant

enrichment of viral sequences, for example, a 454-fold enrichment of Hepatitis B Virus (HBV)

DNA from a serum sample.[8]

Data Presentation
Parameter Value Reference

Method

TEEDseq (Target Enrichment

via Enzymatic Digestion in

NGS)

[8]

Target Virus Example Hepatitis B Virus (HBV) [8]

Enrichment Factor
454-fold compared to direct

Illumina sequencing
[8]

HBV On-Target Rate 3.31 ± 0.39% [8]

Resistant Restriction Enzymes AluI, HaeIII, HpyCH4V [8]

Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/publication/19968752_Structure-independent_DNA_amplification_by_PCR_using_7-deaza-2'-deoxyguanosine
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://pubmed.ncbi.nlm.nih.gov/32948245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: TEEDseq for Viral DNA Enrichment

This protocol describes the enrichment of a target virus (e.g., HBV) from a mixed DNA sample.

Materials:

DNA extract from a clinical sample (e.g., serum)

Virus-specific forward and reverse primers

dNTP mix (dATP, dCTP, dTTP)

7-deaza-dGTP (c⁷dGTP) solution

DNA polymerase

Splinter oligonucleotide (for cyclization)

DNA ligase

Restriction enzymes (e.g., AluI, HaeIII, HpyCH4V) and corresponding buffer

Rolling Circle Amplification (RCA) kit

NGS library preparation kit

Procedure:

Primer Extension with c⁷dGTP:

Perform a primer extension reaction using virus-specific primers and a dNTP mix where

dGTP is completely replaced by c⁷dGTP. This generates linear, single-stranded DNA

copies of the viral target containing c⁷dGTP.

Splinter-Assisted Intracellular Cyclization:

Add a splinter oligonucleotide that is complementary to both the 5' and 3' ends of the

newly synthesized viral DNA.
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Perform a ligation reaction to circularize the c⁷dGTP-containing viral DNA.

c⁷dGTP-Resistant Enzymatic Digestion:

Treat the entire reaction mixture with a cocktail of restriction enzymes (e.g., AluI, HaeIII,

HpyCH4V) that have recognition sites frequent in the host and microbial genomes but are

blocked by the presence of c⁷dGTP in the viral DNA. This digests the non-target DNA.

Two-Phase Rolling Cycle Amplification (RCA):

Perform RCA on the enriched, circularized viral DNA to amplify it exponentially.

NGS Library Preparation and Sequencing:

Prepare an NGS library from the amplified viral DNA using a standard library preparation

kit.

Sequence the library on an Illumina platform.

Mandatory Visualization
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TEEDseq Workflow for Viral Target Enrichment
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Caption: TEEDseq Workflow for Viral Target Enrichment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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